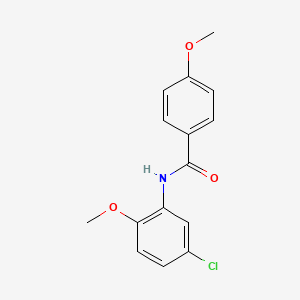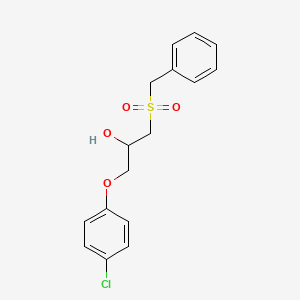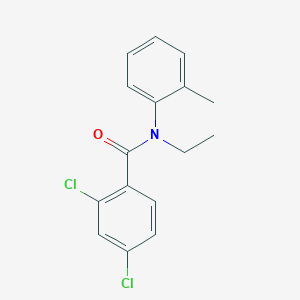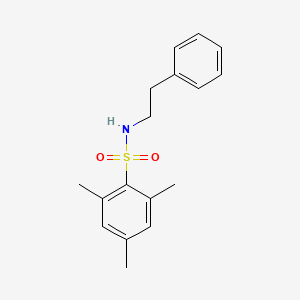![molecular formula C22H20N2O3 B3844760 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3844760.png)
1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid
概要
説明
1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its biological effects.
類似化合物との比較
2-Phenylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the piperidine moiety.
Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the quinoline structure.
Quinoline derivatives: Various quinoline-based compounds with different substituents.
Uniqueness: 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug development .
特性
IUPAC Name |
1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(24-12-10-16(11-13-24)22(26)27)18-14-20(15-6-2-1-3-7-15)23-19-9-5-4-8-17(18)19/h1-9,14,16H,10-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCTMGBAHJWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[(3-methyl-3-piperidinyl)methoxy]pyridine](/img/structure/B3844683.png)
![1-Benzylsulfonyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B3844686.png)


![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(2E)-pentan-2-ylidene]acetohydrazide](/img/structure/B3844717.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-5-nitro-3-phenyl-1H-indole-2-carboxamide](/img/structure/B3844723.png)
![2-[(4-Iodo-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3844727.png)

![ETHYL 2-[(4-{[(2-ETHOXY-2-OXOETHYL)AMINO]CARBONYL}BENZOYL)AMINO]ACETATE](/img/structure/B3844752.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline](/img/structure/B3844755.png)
![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)
![2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid](/img/structure/B3844770.png)

![1,3-Dicyclohexyl-5-[(2-hydroxy-5-nitroanilino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3844777.png)
